Triclopyr-butotyl
Overview
Description
Triclopyr-butotyl, also known as butoxyethyl triclopyr, is a herbicide used for controlling perennial broad-leaved and woody weeds, mainly on uncultivated areas . It is selective and systemic, absorbed through roots and foliage . It is also used in Australia .
Synthesis Analysis
The synthesis of Triclopyr-butotyl involves the addition of DMF, 4 chloro pyridine, Anhydrous potassium carbonate, Hydroxyacetic acid butoxyethyl made from example 1, and tetrabutylammonium bromide into a reaction flask. The mixture is warmed up to 80-85 DEG C for a reaction of 5h. After the reaction, the salt is filtered, and the filtrate is recycled. Toluene dissolution is added in raffinate, washed twice, split-phase, and the organic phase concentration and recovery toluene distillation obtains Triclopyr butoxyethyl .Molecular Structure Analysis
Triclopyr-butotyl has a chemical formula of C₁₃H₁₆Cl₃NO₄ . Its molecular structure includes no isomerism . The International Chemical Identifier key (InChIKey) is IVDRCZNHVGQBHZ-UHFFFAOYSA-N .Chemical Reactions Analysis
Triclopyr-butotyl is a systemic herbicide. It affects actively growing plants by mimicking a specific type of plant growth hormone, known as an auxin . Plants rapidly take in triclopyr through leaves and roots. It causes uncontrolled plant growth and plant death .Physical And Chemical Properties Analysis
Triclopyr-butotyl is a light yellow clear liquid . It may release toxic fumes if burned . Triclopyr breaks down in soil with a half-life between 30 and 90 days. It degrades rapidly in water, and remains active in decaying vegetation for about 3 months .Safety And Hazards
Triclopyr-butotyl is a moderate eye irritant and a potential skin sensitizer from exposure to concentrate . It may cause allergic skin reactions . It is highly toxic to certain terrestrial plant and aquatic organisms in its ester form . It is particularly harmful if it gets in your eyes, so always wear safety goggles when handling and follow product directions exactly .
Future Directions
The global Triclopyr-butotyl market was valued at US$ 60 million in 2023 and is projected to reach US$ 119.2 million by 2030, at a CAGR of 8.8% during the forecast period . The market presents opportunities for various stakeholders, including Agriculture, Forestry . Collaboration between the private sector and governments can accelerate the development of supportive policies, research and development efforts, and investment in Triclopyr-butotyl market .
properties
IUPAC Name |
2-butoxyethyl 2-(3,5,6-trichloropyridin-2-yl)oxyacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl3NO4/c1-2-3-4-19-5-6-20-11(18)8-21-13-10(15)7-9(14)12(16)17-13/h7H,2-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDRCZNHVGQBHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC(=O)COC1=NC(=C(C=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5032579 | |
Record name | Triclopyr butotyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5032579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown oily liquid; [ICSC] Liquid; Formulated as emulsifiable concentrate, liquid, granular, and formulation intermediate; [Reference #1] | |
Record name | Triclopyr-butotyl | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9481 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000079 [mmHg] | |
Record name | Triclopyr-butotyl | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9481 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Triclopyr-butotyl | |
CAS RN |
64700-56-7, 64470-88-8 | |
Record name | Triclopyr ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64700-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triclopyr butoxyethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064470888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triclopyr-butotyl [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064700567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triclopyr butotyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5032579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-butoxyethyl [(3,5,6-trichloropyridin-2-yl)oxy]acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.095 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRICLOPYR-BUTOTYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PJY10R5MV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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